3-Hydroxy-5-methoxyisonicotinaldehyde
Overview
Description
3-Hydroxy-5-methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of isonicotinaldehyde, featuring hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxyisonicotinaldehyde typically involves the functionalization of isonicotinaldehyde. One common method is the hydroxylation and methoxylation of isonicotinaldehyde using appropriate reagents under controlled conditions. For instance, hydroxylation can be achieved using oxidizing agents like manganese dioxide, while methoxylation can be performed using methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and recrystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of 3-hydroxy-5-methoxyisonicotinic acid.
Reduction: Formation of 3-hydroxy-5-methoxyisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-5-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by forming hydrogen bonds or van der Waals interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar structure but lacks the methoxy group.
5-Methoxyisonicotinaldehyde: Similar structure but lacks the hydroxyl group.
3-Hydroxy-4-methoxybenzaldehyde: Similar functional groups but different aromatic ring.
Uniqueness: 3-Hydroxy-5-methoxyisonicotinaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the isonicotinaldehyde framework
Properties
IUPAC Name |
3-hydroxy-5-methoxypyridine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-3-8-2-6(10)5(7)4-9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYPJCLQDTRAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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